tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a methyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-bromoacetate with morpholine derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide and a solvent like methanol. The reaction mixture is stirred at low temperatures, followed by gradual warming to room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process . These systems allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)cyclobutylmethylcarbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
Uniqueness
tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a morpholine ring.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8-9(7-12)13(5-6-15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
YPEOPIFEBCXKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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